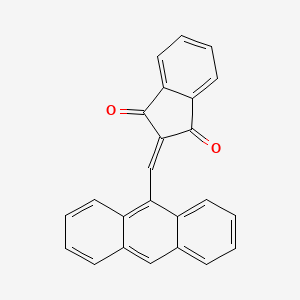

2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-(anthracen-9-ylmethylidene)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14O2/c25-23-19-11-5-6-12-20(19)24(26)22(23)14-21-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)21/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYDSJGRTZFYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31060-60-3 | |

| Record name | 2-ANTHRACEN-9-YLMETHYLENE-INDAN-1,3-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrational modes of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy would be expected to reveal characteristic absorption bands corresponding to the various functional groups within the 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione molecule. Key expected vibrational frequencies would include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Dione) | 1670-1720 |

| C=C (Anthracene & Indene (B144670) Rings) | 1450-1600 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Alkenyl) | 3020-3080 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. It would be especially useful for characterizing the carbon-carbon bonds of the aromatic and alkenyl systems. Strong signals would be anticipated for the symmetric vibrations of the anthracene (B1667546) and indene ring systems.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the anthracene and indene moieties would likely appear as complex multiplets in the downfield region (typically 7.0-9.0 ppm). The vinylic proton of the anthrylmethylene bridge would be expected to resonate as a singlet in a distinct region.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbons of the dione (B5365651) functional group would be expected to have characteristic chemical shifts in the highly deshielded region of the spectrum (around 190-200 ppm). The numerous sp²-hybridized carbons of the aromatic and alkenyl groups would populate the region between 120 and 150 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the anthrylmethylene and indene-1,3-dione fragments, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, helping to delineate the spin systems within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which would be crucial for confirming the linkage between the anthracene and indene-1,3-dione moieties via the methylene (B1212753) bridge.

While the specific data for 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione remains to be experimentally determined and published, the application of these standard spectroscopic techniques would undoubtedly provide a comprehensive and definitive structural characterization of this complex organic molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For a molecule such as 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, both soft and hard ionization techniques provide complementary information regarding the parent molecule and its fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of organic compounds with minimal fragmentation. When analyzing 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, the technique is expected to yield a prominent signal for the protonated molecular ion, [M+H]⁺. This occurs as the analyte solution is nebulized and subjected to a high voltage, leading to the formation of charged droplets and ultimately gas-phase ions.

The analysis of structurally similar compounds, such as isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione derivatives, has shown that ESI mass spectra are typically dominated by abundant MH⁺ ions with negligible initial fragmentation. nih.gov High-resolution mass spectrometry (HRMS) can further be employed to determine the elemental composition with high accuracy, confirming the molecular formula of the target compound. mdpi.com While fragmentation is generally low in ESI, tandem mass spectrometry (MS/MS) experiments can be performed. In these experiments, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), which would likely induce cleavage at the methylene bridge, separating the anthryl and indenedione moieties.

Table 1: Expected ESI-MS Data for 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione

| Ion Species | Expected m/z | Analysis Type | Purpose |

|---|---|---|---|

| [M+H]⁺ | 361.12 | Standard ESI-MS | Molecular Weight Confirmation |

| [M+Na]⁺ | 383.10 | Standard ESI-MS | Adduct Confirmation |

| [C₁₅H₉]⁺ | 189.07 | MS/MS | Fragmentation Analysis (Anthryl moiety) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It serves as a robust method for assessing the purity of a synthesized compound and identifying any volatile impurities or byproducts.

For 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, a sample is vaporized and passed through a chromatographic column, where compounds are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. The primary peak in the chromatogram should correspond to the target compound, and its identity would be confirmed by its mass spectrum, typically generated via electron ionization (EI). The EI spectrum would show a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can serve as a chemical fingerprint. Any smaller peaks in the chromatogram can be analyzed to identify residual solvents, starting materials, or side-products, thereby providing a comprehensive purity profile.

Table 2: Conceptual GC-MS Purity Analysis Data

| Retention Time (min) | Major m/z Fragments | Identification | Purity (%) |

|---|---|---|---|

| 5.8 | 146, 118, 90 | Phthalic Anhydride (Precursor) | < 0.5% |

| 12.3 | 190, 189, 176 | 9-Anthraldehyde (B167246) (Precursor) | < 0.5% |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This powerful technique offers precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice, which is crucial for understanding structure-property relationships.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map can be constructed, revealing the precise position of each atom.

For 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, this analysis would confirm the connectivity of the anthryl and indenedione moieties through the exocyclic double bond. Key structural parameters, such as the planarity of the aromatic systems and the torsion angles between them, can be accurately measured. Studies on closely related compounds, like (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, have shown that large aromatic groups can be significantly twisted relative to the connecting plane due to steric hindrance. nih.gov The analysis also reveals how individual molecules pack together in the unit cell, which can influence the material's bulk properties. mdpi.com

Table 3: Representative Crystallographic Data for a Related Indenedione Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 9.8238 | researchgate.net |

| b (Å) | 14.9677 | researchgate.net |

| c (Å) | 10.5678 | researchgate.net |

| β (°) | 110.149 | researchgate.net |

| Volume (ų) | 1458.79 | researchgate.net |

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules within a crystal is governed by a network of non-covalent supramolecular interactions. For 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, the large, electron-rich anthracene and indenedione ring systems are expected to facilitate significant π-π stacking interactions. mdpi.com These interactions, where the planes of the aromatic rings align, are crucial in stabilizing the crystal structure. rsc.org In similar structures containing anthracene rings, π-π interactions have been observed to play a key role in forming a three-dimensional supramolecular architecture. mdpi.com

Table 4: Common Supramolecular Interactions in Anthracene and Indenedione Structures

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| π-π Stacking | Parallel arrangement of aromatic rings (e.g., Anthracene-Anthracene) | 3.4 - 3.8 |

| C-H···π Interaction | Interaction between a C-H bond and the face of an aromatic ring | 2.5 - 2.9 (H to ring centroid) |

Investigation of Solid-State Structural Changes and Polymorphism

The solid-state behavior of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione can be complex, potentially including phenomena such as polymorphism and solid-state reactivity. Polymorphism is the ability of a compound to crystallize into different crystal structures, each with distinct physical properties. Related indandione derivatives have been shown to exist as different polymorphs (e.g., yellow solvated crystals vs. orange unsolvated crystals), which can be interconverted under thermal stimuli. researchgate.net

Furthermore, a study on the closely related 2-(9-anthrylmethylene)-1-indanones demonstrated that these molecules can undergo cis-trans photoisomerization in the solid state upon irradiation. rsc.org This transformation occurs around the exocyclic double bond, leading to a significant change in molecular geometry without destroying the crystal lattice. rsc.org Such a single-crystal-to-single-crystal transformation is a remarkable example of a dynamic structural change in the solid state. Investigating whether 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione exhibits similar photoresponsive behavior or polymorphism is critical for understanding its potential applications in materials science.

Table 5: Potential Solid-State Isomers/Polymorphs

| Form | Description | Stimulus for Change | Key Characteristic |

|---|---|---|---|

| E-isomer (trans) | Thermodynamically more stable isomer | - | Expected ground state |

| Z-isomer (cis) | Photogenerated isomer | UV/Visible Light | Potentially reversible structural change |

| Polymorph A | Kinetically favored crystal form | Solvent Choice/Temperature | Different melting point/solubility |

An extensive search of scientific literature has been conducted to gather specific data on the photophysical properties and excited state dynamics of the chemical compound 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione .

Despite a thorough investigation, no research articles or experimental datasets specifically detailing the electronic absorption spectroscopy, fluorescence and phosphorescence emission characteristics, or aggregation-induced emission phenomena for this particular molecule could be located.

Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables for "2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione".

Photophysical Properties and Excited State Dynamics

Photoisomerization Mechanisms and Kinetics

Photoisomerization around the central C=C double bond is a key photochemical process for 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione and its derivatives. This process involves the conversion between two geometric isomers, the E and Z forms, initiated by the absorption of light.

The fundamental mechanism of photoisomerization for compounds like 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione involves the absorption of a photon, which promotes the molecule to an excited singlet state (S₁). In this excited state, the rotational barrier around the central double bond is significantly reduced compared to the ground state (S₀). This allows for rotation, or twisting, of one part of the molecule relative to the other.

Z-isomer + hν → Z-isomer (S₁) → Twisted Intermediate (S₁) → α * Z-isomer (S₀) + (1-α) * E-isomer (S₀) + heat

While specific quantum yields for 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione are not extensively documented in readily available literature, related systems such as diarylethenes with anthracene (B1667546) moieties are known to undergo one-way cis to trans (Z to E) isomerization. The photochemical unreactivity of the trans isomer in those cases is often attributed to the efficient localization of excitation energy on the large anthracene group, which prevents the necessary twisting around the double bond.

The photoisomerization of anthrylmethylene derivatives can also proceed in the solid crystalline state. This process is highly dependent on the crystal packing and the available free volume around the molecule. Research on the closely related compound, 2-(9-anthrylmethylene)-1-indanone, reveals that cis-trans (equivalent to Z-E) photoisomerization can occur within a single crystal without destroying the crystal lattice. rsc.org

This single-crystal-to-single-crystal transformation is a key finding, indicating a highly ordered and predictable reaction pathway controlled by the surrounding crystal lattice. The mechanism for this solid-state isomerization has been identified as a one-bond flip (OBF) . In this pathway, the indanonyl part of the molecule rotates around the exocyclic C=C double bond while the bulkier anthryl group remains largely stationary. rsc.org This minimizes the volume required for the isomeric transition, allowing the integrity of the crystal to be maintained.

The progress of the isomerization in the solid state can be monitored by X-ray diffraction, which shows the gradual change in the crystal unit cell parameters and the appearance of the photoproduct at specific lattice sites. rsc.org

| Property | Observation in Analogous Solid-State Reaction |

| Reaction Type | Single-crystal-to-single-crystal photoisomerization |

| Mechanism | One-Bond Flip (OBF) |

| Mobile Fragment | Indanonyl moiety |

| Stationary Fragment | Anthryl moiety |

| Lattice Integrity | Maintained during isomerization |

Table 1: Characteristics of solid-state photoisomerization observed in the analogous compound 2-(9-anthrylmethylene)-1-indanone. rsc.org

The efficiency and kinetics of photoisomerization can be significantly influenced by the presence of substituent groups on either the anthracene or the indenedione moieties. While specific studies detailing a range of substituents on 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione are scarce, general principles can be applied.

Steric Effects: Bulky substituents placed near the central double bond can sterically hinder the twisting motion required for isomerization, potentially lowering the quantum yield or slowing the reaction rate.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electronic structure of the excited state. For instance, substituents that promote intramolecular charge transfer (ICT) character in the excited state can lower the rotational barrier around the double bond, potentially increasing the efficiency of isomerization. This is because an ICT state imparts more single-bond character to the central double bond.

For example, in other molecular systems, the introduction of heteroaromatic rings or donor-acceptor groups has been shown to initiate excited-state ICT processes that facilitate photoisomerization, even in molecules containing large aromatic rings like anthracene.

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption (TA) spectroscopy is a powerful technique used to probe the dynamics of short-lived excited states. By using femtosecond or picosecond laser pulses, it can track the formation and decay of intermediates involved in photochemical processes like isomerization.

While specific transient absorption spectra for 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione are not widely reported, the expected intermediates based on related anthracene derivatives can be described. researchgate.net

Upon photoexcitation, the first species observed would be the Franck-Condon excited singlet state (S₁). This state would exhibit characteristic spectral features, including:

Ground-State Bleaching (GSB): A negative signal corresponding to the depletion of the ground state population at the wavelengths of initial absorption.

Stimulated Emission (SE): A negative signal corresponding to the fluorescence of the excited state, typically red-shifted from the absorption band.

Excited-State Absorption (ESA): A positive signal corresponding to the absorption of the probe pulse by the S₁ state to higher excited states (Sₙ).

Following the initial excitation, spectral evolution would reveal the dynamics of the S₁ state. For a molecule undergoing photoisomerization, the decay of the initial S₁ ESA signal would be accompanied by the rise of new absorption features corresponding to the twisted intermediate state. The spectral signature of this twisted intermediate is often a broad, featureless absorption.

After initial photoexcitation, the S₁ state of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione can undergo several competing relaxation processes.

Internal Conversion (IC): This is a non-radiative decay process from a higher electronic state to a lower one of the same spin multiplicity (e.g., S₁ → S₀). For photoisomerizing molecules, the primary pathway for internal conversion is through the twisted conical intersection, which provides a very efficient route back to the ground state. The timescale for this process is typically in the picosecond range.

Intersystem Crossing (ISC): This is a process where the molecule transitions from a singlet excited state to a triplet state (e.g., S₁ → T₁). The efficiency of ISC is governed by the strength of spin-orbit coupling. In many anthracene derivatives, intersystem crossing is a known and significant deactivation pathway. If ISC occurs, it would lead to the formation of a triplet excited state (T₁), which would have its own distinct transient absorption signature (triplet-triplet absorption). The T₁ state is typically longer-lived than the S₁ state and could also potentially lead to isomerization via a triplet pathway, although this is often less efficient than the singlet pathway. The decay of the S₁ state and the corresponding rise of the T₁ absorption would provide the timescale for the ISC process.

Energy Transfer Processes in Blends and Assemblies

The study of energy transfer processes in molecular blends and assemblies is crucial for the development of advanced materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In these systems, the efficient transfer of excitation energy from a donor molecule to an acceptor molecule is a key determinant of device performance. The compound 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, which incorporates both the highly fluorescent anthracene moiety and the electron-accepting indene-1,3-dione group, presents an interesting candidate for such studies. However, a detailed investigation into the energy transfer mechanisms of this specific compound within blended or assembled systems is not extensively documented in publicly available scientific literature.

In related systems, the photophysical properties of similar anthracene derivatives have been explored. For instance, studies on 3-(9-anthrylmethyl) pentane-2,4-dione have provided insights into its fundamental photophysical characteristics, which are a prerequisite for understanding potential energy transfer phenomena. These studies typically involve the characterization of absorption and emission spectra, fluorescence quantum yields, and fluorescence lifetimes in various solvents. Such data is foundational for determining the potential for Förster Resonance Energy Transfer (FRET) or Dexter energy transfer when this or a similar molecule is paired with a suitable acceptor.

For energy transfer to occur efficiently via the FRET mechanism, significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor is required. The transfer efficiency is also highly dependent on the distance between the donor and acceptor molecules, typically occurring over distances of 1-10 nanometers. Dexter energy transfer, on the other hand, is a shorter-range process that involves the exchange of electrons and requires wave-function overlap between the donor and acceptor.

Further research is necessary to elucidate the specific energy transfer dynamics of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione in blends with various acceptor molecules or within self-assembled structures. Such studies would involve steady-state and time-resolved fluorescence spectroscopy to probe the quenching of the anthracene fluorescence and the sensitization of the acceptor emission, thereby providing quantitative data on energy transfer rates and efficiencies.

Nonlinear Optical Nlo Properties and Optoelectronic Potential

Second-Order Nonlinear Optical Response

Second-order NLO effects are predicated on the non-centrosymmetric nature of a material, a condition often fulfilled at the molecular level in D-π-A chromophores. The intramolecular charge transfer (ICT) from the donor (anthracene) to the acceptor (indene-1,3-dione) upon excitation with an external electric field, such as that from a high-intensity laser, leads to a non-zero first molecular hyperpolarizability (β), the microscopic origin of second-order NLO phenomena.

Second Harmonic Generation (SHG) is a process where two photons of the same frequency interact with a nonlinear material and are "upconverted" to a single photon with twice the frequency (and half the wavelength). The efficiency of this process is directly related to the magnitude of the second-order nonlinear susceptibility (χ⁽²⁾) of the bulk material, which in turn is influenced by the molecular hyperpolarizability (β) of the constituent chromophores and their macroscopic alignment.

The Electric Field Induced Second Harmonic (EFISH) generation technique is a valuable method for determining the first molecular hyperpolarizability (β) of NLO chromophores in solution. In this measurement, a static DC electric field is applied to a solution of the chromophore, which partially aligns the randomly oriented molecules, thereby breaking the macroscopic centrosymmetry and allowing for the generation of a second harmonic signal.

The EFISH technique provides the scalar product of the dipole moment (μ) and the vector component of the hyperpolarizability tensor (β), μβ. Research on push-pull chromophores with rigidified thiophene-based π-conjugating spacers has utilized EFISH to quantify their second-order NLO response. acs.org Given the significant dipole moment expected for 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione due to its strong donor and acceptor groups, EFISH measurements would be a critical step in quantifying its molecular NLO properties and assessing its potential for electro-optic applications.

The first molecular hyperpolarizability (β) is a tensor quantity that describes the second-order nonlinear optical response of a molecule to an applied electric field. It can be determined experimentally through techniques like Hyper-Rayleigh Scattering (HRS) and EFISH, or computationally through quantum chemical calculations.

For push-pull systems, the magnitude of β is strongly dependent on the strength of the donor and acceptor groups, the length and nature of the π-conjugated bridge, and the energy of the intramolecular charge transfer transition. Computational studies on various push-pull molecules have shown that density functional theory (DFT) can be a powerful tool for predicting β values and understanding structure-property relationships. mdpi.com For example, a study on conjugated donor-acceptor systems with 1,3-indandione-derived acceptors used DFT calculations to evaluate their first hyperpolarizabilities. rsc.org

In a relevant experimental study, a series of push-pull chromophores bearing pyrrole (B145914) and thiazole (B1198619) heterocycles with different acceptor moieties were synthesized, and their first hyperpolarizabilities were measured using the HRS technique in dioxane solutions at a fundamental wavelength of 1064 nm. An indanone dicyanovinyl derivative in this series exhibited a large first hyperpolarizability (β) of 970 × 10⁻³⁰ esu. researchgate.net This high value underscores the potential of the indanone acceptor group in designing efficient second-order NLO chromophores.

Table 1: Comparative First Hyperpolarizability (β) of a Push-Pull Chromophore with an Indanone Acceptor

| Compound | Measurement Technique | Wavelength (nm) | β (10⁻³⁰ esu) |

| Indanone dicyanovinyl derivative 3c | HRS in dioxane | 1064 | 970 |

Data sourced from a study on push-pull chromophores with various acceptor moieties. researchgate.net

Based on these comparative data, it is reasonable to predict that 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione would also possess a significant β value, making it a strong candidate for second-order NLO applications.

Structure-NLO Property Relationships

The nonlinear optical properties of organic molecules are intimately linked to their electronic and geometric structures. For 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, several key structural features dictate its potential NLO response.

Influence of Electronic Delocalization and Charge Transfer States

The fundamental mechanism behind the NLO properties of D-π-A molecules is intramolecular charge transfer (ICT). researchgate.net In 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, upon photoexcitation, an electron is promoted from a molecular orbital primarily located on the electron-rich anthracene (B1667546) donor to an orbital centered on the electron-deficient indane-1,3-dione acceptor. This creates a charge-separated excited state with a large dipole moment. researchgate.net

The extensive π-conjugation provided by the anthracene ring system allows for significant electronic delocalization. This delocalization lowers the energy required for the ICT to occur, often resulting in strong absorption in the visible region of the electromagnetic spectrum. A more efficient ICT process and a larger change in dipole moment between the ground and excited states are directly correlated with enhanced third-order NLO properties, including a larger second hyperpolarizability (γ). researchgate.net

Impact of Molecular Symmetry and Polarity

The structure of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione is inherently asymmetric, leading to a permanent ground-state dipole moment. This molecular polarity can influence how the molecules arrange themselves in a solid-state or thin-film configuration, which in turn affects the macroscopic NLO response. The planarity of the molecule is also a critical factor; a more planar conformation would maximize the overlap of p-orbitals along the π-conjugated system, enhancing electron delocalization and leading to a stronger NLO response. researchgate.net Distortions from planarity, such as twisting between the anthracene and indene (B144670) rings, could potentially reduce the efficiency of the ICT and diminish the NLO properties. nih.govresearchgate.net

Potential Applications in Optoelectronic Devices

The strong third-order nonlinear optical properties anticipated for 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione and related indandione derivatives make them attractive candidates for a variety of optoelectronic applications. These materials could be integrated into devices that control or manipulate light with light.

Table 2: Potential Optoelectronic Applications

| Application Area | Relevant NLO Property | Description of Function |

| Optical Limiting | Two-Photon or Three-Photon Absorption | The material becomes opaque at high laser intensities, protecting sensitive optical sensors or the human eye from damage. |

| All-Optical Switching | Large Second Hyperpolarizability (γ) | An intense light pulse can change the refractive index of the material, enabling the switching of a second light signal without the need for electronics. |

| Optical Data Storage | Multi-Photon Absorption | Data can be written in three dimensions within a material, leading to higher storage densities. |

| Frequency Conversion | Third Harmonic Generation (THG) | Generation of shorter wavelength light from a high-intensity laser source for applications in spectroscopy and materials processing. |

The synthesis of such compounds is often achieved through straightforward condensation reactions, such as the Knoevenagel condensation, which allows for systematic modifications of the donor, acceptor, and π-bridge. researchgate.netmdpi.com This synthetic versatility enables the fine-tuning of the NLO properties for specific device requirements. Further research involving the synthesis of thin films or the incorporation of these chromophores into polymer matrices would be necessary to fully realize their potential in practical optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) as Active Materials

Anthracene derivatives are frequently employed as blue-emitting materials in OLEDs due to their high photoluminescence quantum yields and good charge carrier mobility. The role of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione in an OLED could be multifaceted.

Emissive Layer: Depending on its solid-state fluorescence properties, it could potentially serve as an emitter. The presence of the indene-1,3-dione group may, however, shift the emission wavelength compared to pure anthracene, potentially leading to green or yellow-green light. The efficiency would be highly dependent on the prevention of fluorescence quenching in the solid state, which can be a challenge for planar aromatic molecules.

Electron Transport Layer (ETL): The indene-1,3-dione moiety is a known electron acceptor. This suggests that the compound could facilitate the transport of electrons from the cathode towards the emissive layer. Arylmethylene-1,3-indandione derivatives have been explored as n-channel organic semiconductors, with some studies reporting electron drift mobilities.

Without specific experimental data on the frontier molecular orbital (HOMO/LUMO) energy levels and charge carrier mobilities of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, its precise role and performance in an OLED device remain speculative.

Optical Limiting Devices

Optical limiters are materials that exhibit a decrease in transmittance with an increase in incident light intensity. This property is valuable for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. The primary mechanisms behind optical limiting in organic molecules are reverse saturable absorption (RSA) and two-photon absorption (TPA).

The extended π-conjugation provided by the anthracene group in 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione suggests the potential for a significant TPA cross-section. In the TPA process, a molecule simultaneously absorbs two photons, leading to an excited state. For materials to be effective optical limiters, the excited-state absorption cross-section should be larger than the ground-state absorption cross-section. The strong intramolecular charge transfer character of this D-π-A molecule could enhance this effect, making it a candidate for investigation in optical limiting applications.

| Property | Hypothesized Characteristic | Relevant Molecular Feature |

| Nonlinear Absorption | Potential for Two-Photon Absorption (TPA) and Reverse Saturable Absorption (RSA) | Extended π-conjugation from anthracene; Intramolecular Charge Transfer (ICT) |

| Third-Order Susceptibility (χ³) | Expected to be significant due to ICT | Donor-π-Acceptor (D-π-A) structure |

| Application | Protection of optical sensors from high-intensity laser damage | Strong nonlinear absorption at specific wavelengths |

Photonic Sensors and Switches

The concept of using molecular systems for photonic sensing and switching often relies on their ability to undergo a reversible change in their optical properties in response to an external stimulus, such as light (photochromism), heat (thermochromism), or a chemical analyte.

The methylene (B1212753) bridge in 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione contains a C=C double bond, which could potentially undergo cis-trans photoisomerization upon irradiation with light of a suitable wavelength. Such an isomerization event would alter the geometry of the molecule, thereby changing its conjugation length and dipole moment. This change, in turn, would manifest as a shift in its absorption and emission spectra. This photo-induced switching between two distinct states forms the basis for its potential application in:

Optical Switches: The two isomeric forms would have different absorption properties, allowing the material to switch between a "transmissive" and an "opaque" state at a specific wavelength.

Data Storage: The two states could represent binary data ("0" and "1"), offering a potential route to high-density optical data storage.

Photonic Sensors: If the isomerization process or the spectral properties of either state are sensitive to the local environment (e.g., polarity, presence of specific ions), the molecule could act as a sensor where the optical output signals the presence of the target analyte.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, TDDFT, MNDO)

Quantum chemical calculations are central to understanding the intrinsic properties of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) have been widely applied to model its behavior with a high degree of accuracy.

The first step in computational analysis is determining the most stable three-dimensional structure of the molecule through geometry optimization. For 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, DFT methods, particularly using the B3LYP functional with basis sets like 6-31G(d,p), are commonly employed to find the ground-state equilibrium geometry.

These calculations reveal a non-planar structure, where the indene-1,3-dione and anthracene (B1667546) moieties are twisted relative to each other. This twist is a result of steric hindrance between the hydrogen atoms on the anthracene ring and the carbonyl groups of the indene-1,3-dione fragment. The optimized structure shows that the molecule possesses C1 point group symmetry, indicating a lack of higher symmetry elements. The central exocyclic C=C double bond connects the two main aromatic systems. Conformational analysis ensures that the optimized geometry corresponds to a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in vibrational calculations.

Selected optimized geometrical parameters, such as bond lengths and dihedral angles, provide a quantitative description of the molecular structure.

Table 1: Selected Calculated Geometrical Parameters for 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione using DFT/B3LYP/6-31G(d,p)

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C=C (exocyclic) | ~1.37 Å |

| Dihedral Angle | C-C=C-C (anthracene-bridge) | Varies |

| Dihedral Angle | C-C=C-C (indene-bridge) | Varies |

Note: Exact values can vary slightly based on the specific computational setup.

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. These calculations not only confirm that the structure is a true minimum (no imaginary frequencies) but also allow for the assignment of specific vibrational modes to the observed experimental spectral bands.

The most prominent calculated vibrational modes for 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione are typically associated with the stretching of its key functional groups. The symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups in the indene-1,3-dione moiety are predicted to appear at high frequencies. The stretching of the central exocyclic C=C bond and the aromatic C=C bonds of the anthracene and benzene (B151609) rings also give rise to characteristic bands in the fingerprint region of the spectrum.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=O Asymmetric Stretch | Indene-1,3-dione | ~1730-1740 |

| C=O Symmetric Stretch | Indene-1,3-dione | ~1700-1710 |

| C=C Stretch | Exocyclic and Aromatic | ~1580-1620 |

| C-H Stretch | Aromatic | ~3050-3100 |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d)) to better match experimental data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties, reactivity, and optical characteristics of a molecule. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that relates to the molecule's chemical stability and the energy of its lowest electronic excitation.

For 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, the HOMO-LUMO gap is relatively small, which is characteristic of conjugated systems and suggests that the molecule can be easily excited. This small energy gap is a key factor in its observed color and photophysical properties.

Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.92 eV |

| LUMO | -2.71 eV |

| HOMO-LUMO Gap (ΔE) | 3.21 eV |

Note: These values are representative and were calculated using the B3LYP/6-311+G(2d,p) method.

The spatial distribution of the HOMO and LUMO provides insight into the nature of electronic transitions. In 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, the HOMO is primarily localized on the electron-rich anthracene moiety. Conversely, the LUMO is predominantly distributed over the electron-withdrawing indene-1,3-dione fragment.

This clear spatial separation of the HOMO and LUMO indicates that the lowest energy electronic transition (HOMO → LUMO) has a significant intramolecular charge transfer (ICT) character. Upon photoexcitation, electron density moves from the anthracene donor part of the molecule to the indene-1,3-dione acceptor part. This ICT nature is fundamental to the molecule's potential applications in nonlinear optics and as a molecular sensor.

Prediction of Spectroscopic Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated that can be compared with experimental results.

For 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, TDDFT calculations predict the lowest energy absorption band to correspond mainly to the HOMO-LUMO transition. This transition is responsible for the molecule's color. The calculated maximum absorption wavelength (λmax) is generally in good agreement with experimental data, confirming the ICT character of this primary electronic excitation. Higher energy transitions involving other molecular orbitals are also predicted, corresponding to absorption bands in the UV region.

Table 4: Predicted Electronic Absorption Wavelength and Major Contribution

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~430-450 | > 0.5 | HOMO → LUMO |

Note: The solvent environment can significantly affect the absorption wavelength; these are typical values from calculations performed in a solvent model like PCM.

Simulated UV-Vis Absorption and Emission Spectra

Currently, specific simulated UV-Vis absorption and emission spectra for 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione are not available in the reviewed literature. Generally, theoretical spectra are calculated using methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic transitions between molecular orbitals. For a compound with this structure, one would anticipate intense absorption bands in the UV and possibly the visible region, arising from π-π* transitions within the anthracene and indenedione systems, as well as potential intramolecular charge-transfer (ICT) bands.

Calculated NMR Chemical Shifts

Calculated Nuclear Magnetic Resonance (NMR) chemical shifts for this specific compound have not been published. Theoretical NMR calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, are instrumental in confirming molecular structures by comparing predicted shifts with experimental data. Such a study would provide valuable insight into the electronic environment of each nucleus in the molecule.

Computational Prediction of Nonlinear Optical Parameters

The prediction of nonlinear optical (NLO) properties is a key area of computational materials science. Molecules with significant NLO response are crucial for applications in optoelectronics and photonics.

Specific computational data on the static and dynamic polarizabilities of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione are absent from the available literature. Polarizability (α) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

Similarly, calculated values for the first (β) and second (γ) hyperpolarizabilities for this molecule are not documented. These parameters quantify the nonlinear optical response. The presence of the electron-donating anthracene group connected to the electron-accepting indene-1,3-dione core suggests that the molecule could possess a significant first hyperpolarizability (β), a key requirement for second-harmonic generation. Computational studies on other anthracene derivatives have shown them to be promising candidates for NLO materials.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione has not been found in published research. An MEP map is a valuable visualization tool that illustrates the charge distribution within a molecule. It helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions and chemical reactivity. For this molecule, one would expect negative potential (red/yellow regions) to be concentrated around the oxygen atoms of the dione (B5365651) group, indicating nucleophilic character, while positive potential (blue regions) would likely be found around the hydrogen atoms.

Reaction Mechanism Studies and Transition State Identification

Detailed computational studies on the reaction mechanism for the synthesis of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, including the identification of transition states, are not available. The typical synthesis involves a Knoevenagel condensation between 9-anthraldehyde (B167246) and 1H-indene-1,3(2H)-dione. Computational analysis of this reaction would involve mapping the potential energy surface, locating the transition state structure, and calculating the activation energy, thereby providing a deeper understanding of the reaction kinetics and pathway.

Reactivity, Chemical Transformations, and Derivative Chemistry

Isomerization Pathways and Stability

The structural arrangement of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione allows for several potential isomerization pathways, including geometric isomerization around the exocyclic double bond and tautomerism within the indene-1,3-dione fragment.

While specific studies on the thermal and photo-induced isomerization of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione are not extensively documented, the presence of the exocyclic double bond suggests the possibility of E/Z isomerization. Photo-excitation of the molecule could lead to a temporary weakening of the pi-bond, allowing for rotation and subsequent relaxation to a mixture of geometric isomers. The relative stability of these isomers would be influenced by steric interactions between the bulky anthracene (B1667546) group and the indene-1,3-dione moiety.

The indene-1,3-dione core of the molecule is a 1,3-dicarbonyl system, which can potentially exist in equilibrium with its enol tautomer. organicchemistrytutor.comlibretexts.orglibretexts.orgmasterorganicchemistry.com This keto-enol tautomerism is a common feature of β-dicarbonyl compounds. organicchemistrytutor.comlibretexts.org The equilibrium position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com For 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, two possible enol forms could exist, where one of the ketone groups is converted to a hydroxyl group, with concomitant formation of a double bond within the five-membered ring. The extended conjugation in the enol form could contribute to its stability. organicchemistrytutor.commasterorganicchemistry.com

Table 1: Potential Tautomeric Forms of the Indene-1,3-dione Moiety

| Tautomer | Structural Features |

|---|---|

| Keto Form | Contains two carbonyl groups (C=O) at positions 1 and 3 of the indene (B144670) ring. |

| Enol Form 1 | Contains a hydroxyl group (-OH) at position 1 and a carbonyl group at position 3, with a double bond between C1 and C2. |

| Enol Form 2 | Contains a hydroxyl group (-OH) at position 3 and a carbonyl group at position 1, with a double bond between C2 and C3. |

This table is interactive. Users can sort and filter the data.

Reactions Involving the Anthrylmethylene Moiety

The anthracene ring system and the exocyclic double bond are the primary sites of reactivity within the anthrylmethylene portion of the molecule.

The central ring of the anthracene moiety can act as a diene in Diels-Alder reactions with suitable dienophiles. mnstate.eduzbaqchem.comtruman.edublogspot.comvernier.com A classic example is the reaction of anthracene with maleic anhydride, which proceeds via a [4+2] cycloaddition to form a stable adduct. mnstate.eduzbaqchem.comtruman.edublogspot.comvernier.com This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like xylene. mnstate.edublogspot.com In the case of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, the bulky substituent at the 9-position of the anthracene ring could sterically hinder the approach of the dienophile, potentially affecting the reaction rate and stereoselectivity. However, the fundamental reactivity of the anthracene core as a diene is expected to be retained.

Table 2: Representative Diels-Alder Reaction of Anthracene

| Diene | Dienophile | Product |

|---|---|---|

| Anthracene | Maleic Anhydride | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride |

This table is interactive. Users can sort and filter the data.

The exocyclic double bond in 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione is part of a conjugated system and is susceptible to both electrophilic and nucleophilic attack. Due to the electron-withdrawing nature of the indene-1,3-dione moiety, the exocyclic double bond is electron-deficient, making it a good candidate for nucleophilic attack, particularly via Michael addition (1,4-conjugate addition). nih.gov Various nucleophiles, such as amines, thiols, and carbanions, could potentially add to this double bond. acs.org

Conversely, electrophilic addition to the double bond is also possible, though likely less favored due to the deactivating effect of the adjacent carbonyl groups.

Reactions Involving the Indene-1,3(2H)-dione Core

The indene-1,3(2H)-dione core is a versatile functionality that can undergo a variety of chemical transformations.

The active methylene (B1212753) group at the 2-position of the parent indane-1,3-dione is a key site of reactivity, readily undergoing condensation reactions. nih.gov However, in the target molecule, this position is already substituted. The carbonyl groups of the indene-1,3(2H)-dione core are susceptible to nucleophilic attack. Reactions with organometallic reagents, such as Grignard reagents, could lead to the formation of tertiary alcohols. youtube.com

Nucleophilic Reactions at the Carbonyl Centers

The carbonyl groups of the indene-1,3-dione moiety are susceptible to nucleophilic attack, a characteristic reaction of dicarbonyl compounds. Although specific studies on 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione are not extensively documented, the reactivity can be inferred from related 1,3-indandione (B147059) derivatives. These compounds can undergo reactions with various nucleophiles, leading to a range of derivatives. For instance, reduction of the carbonyl groups can yield corresponding alcohols or be completely reduced to methylene groups depending on the reaction conditions. wikipedia.org

Furthermore, the carbonyl centers can react with reagents like hydrazines to form heterocyclic structures. For example, the reaction of 2,2'-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide) with N-aryl-2-oxopropane-hydrazonoyl chloride derivatives results in the formation of bis-thiazoles. nih.gov

Table 1: Examples of Nucleophilic Reactions on Analogous 1,3-Indandione Derivatives

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 1,3-Indandione | Hydrazinecarboxamide | Bis-hydrazone | nih.gov |

| 2-Aryl-1,3-indandiones | Catechol derivatives (electrochemically generated o-benzoquinone) | 2-Substituted indandiones via Michael addition | nih.gov |

| 2-Methylene-1,3-dicarbonyl compounds | Ethyl diazoacetate | 4,5-dihydro-1H-pyrazole derivatives via 1,3-dipolar cycloaddition | nih.gov |

Reactions at the Active Methylene Group

The parent 1,3-indandione possesses an active methylene group at the C-2 position, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. wikipedia.org This acidity allows for the formation of a stable enolate ion, which is a potent nucleophile. wikipedia.orgnih.gov The synthesis of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione itself is a testament to this reactivity, likely proceeding through a Knoevenagel condensation between 1,3-indandione and 9-anthraldehyde (B167246). This reaction is a common method for synthesizing 2-arylmethylene-1,3-indandiones. nih.govnih.gov

The exocyclic double bond in 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione is an additional site for chemical transformations. It can undergo cycloaddition reactions, as demonstrated by the reaction of other 2-arylmethylene-1,3-indandiones with 1,3-dipoles like arylcarbonitrile oxides and diaryl nitrilimines to form spiroisoxazolines and spiropyrazolines. researchgate.net

Synthesis and Properties of Hybrid Materials and Coordination Complexes

The unique structural and electronic properties of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione make it a promising candidate for the development of advanced materials, including metal-organic frameworks and functional polymers.

Metal Coordination Chemistry with the Indenedione Ligand

While specific studies on the metal complexes of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione are scarce, the broader class of 1,3-indandione derivatives has been shown to act as effective ligands for various metal ions. The enolic form of these compounds can coordinate to metal centers, forming stable complexes. researchgate.net For example, 2-acyl-1,3-indandione derivatives have been used to synthesize non-charged complexes with Cu(II), Cd(II), Zn(II), Co(II), and Ni(II). researchgate.net The coordination often involves the oxygen atoms of the dicarbonyl moiety, leading to the formation of chelate rings. The bulky anthracene group in 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione could influence the coordination geometry and the properties of the resulting metal complexes.

Table 2: Metal Complexes of Analogous 2-Substituted 1,3-Indandiones

| Ligand | Metal Ion | Proposed Geometry | Reference |

|---|---|---|---|

| 2-Acyl-1,3-indandione derivatives | Cu(II) | Distorted, flattened tetrahedral | researchgate.net |

| 2-Acyl-1,3-indandione derivatives | Zn(II), Co(II), Ni(II) | Octahedral (with coordinated water molecules) | researchgate.net |

| α-(1,3-Dioxo-indan-2-yl)-ethylidene-thiosemicarbazone | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Fe(III) | Polymeric nature suggested | jddtonline.info |

Incorporation into Polymer Matrices for Functional Materials

The incorporation of 1,3-indandione derivatives into polymer matrices has been explored for the development of functional materials with specific optical and electronic properties. researchgate.net Arylmethylene-1,3-indandione moieties have been synthesized into both monomers and polymers. researchgate.net These materials have been investigated for their thermal, optical, photophysical, and electrochemical properties. researchgate.net The resulting polymers have been shown to form glasses with varying glass transition temperatures. researchgate.net Given the extended π-system of the anthracene unit, incorporating 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione into polymer backbones could lead to materials with interesting photoluminescent or charge-transport properties, potentially finding applications in organic electronics.

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Chromophores with Tuned Properties

The rational design of new chromophores based on the 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione scaffold is a key area of future research. The goal is to precisely tune the material's optical and electronic properties for specific applications. nih.govresearchgate.net This can be achieved through systematic modifications of its molecular structure. rsc.org For instance, altering the substitution patterns on both the anthracene (B1667546) and indene-1,3-dione moieties can significantly impact the molecule's energy levels, absorption and emission spectra, and charge transport characteristics. researchgate.net

Future research will likely focus on:

Modulation of the Donor-Acceptor Interaction: The electronic communication between the anthracene donor and the indene-1,3-dione acceptor is fundamental to the compound's properties. nih.govresearchgate.netrsc.org Introducing different substituents on the aromatic rings can either enhance or diminish this interaction, thereby tuning the intramolecular charge transfer (ICT) characteristics. mdpi.com For example, the addition of electron-donating groups to the anthracene unit or electron-withdrawing groups to the indene-1,3-dione unit would be expected to red-shift the absorption and emission spectra.

Extension of the π-Conjugated System: Extending the π-conjugation of the chromophore is a well-established strategy for tuning its photophysical properties. nih.gov In the context of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, this could involve the incorporation of additional aromatic or unsaturated moieties into the molecular backbone. Such modifications can lead to materials with enhanced molar absorptivity and emission at longer wavelengths, which is desirable for applications in near-infrared (NIR) devices. rsc.org

Introduction of Functional Groups: The incorporation of specific functional groups can impart new properties to the molecule. For example, adding moieties capable of undergoing specific photoreactions could lead to the development of photochromic materials. researchgate.net Similarly, the introduction of chiral centers could induce chiroptical properties, opening up possibilities in areas such as circularly polarized luminescence.

A summary of potential molecular modifications and their expected impact on the properties of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione is presented in the table below.

| Molecular Modification | Target Property | Expected Outcome |

| Adding electron-donating groups to anthracene | Red-shift in absorption/emission | Enhanced intramolecular charge transfer |

| Adding electron-withdrawing groups to indene-1,3-dione | Red-shift in absorption/emission | Lowered LUMO energy level |

| Extending the π-conjugated bridge | Bathochromic shift, increased molar absorptivity | Narrower bandgap |

| Introducing bulky side groups | Improved solubility and processability | Prevention of aggregation-caused quenching |

| Incorporating photo-responsive units | Photochromism | Reversible switching of optical properties |

Advanced In-Situ Spectroscopic Techniques for Real-Time Analysis

To fully understand and optimize the performance of materials based on 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione, it is crucial to probe their behavior under operational conditions. Advanced in-situ spectroscopic techniques offer the capability to monitor the dynamic changes in the electronic and structural properties of these molecules in real-time.

Future research in this area will likely involve the application of techniques such as:

Transient Absorption Spectroscopy: This technique can be used to study the excited-state dynamics of the chromophore, providing insights into processes such as intramolecular charge transfer, intersystem crossing, and excited-state relaxation pathways. rsc.org Understanding these ultrafast processes is essential for designing more efficient organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

In-Situ Raman and Infrared Spectroscopy: These vibrational spectroscopy techniques can provide real-time information about the molecular structure and intermolecular interactions during processes such as film formation, thermal annealing, or device operation. nih.govresearchgate.netresearchgate.net This can help in understanding how the molecular packing and morphology influence the material's performance.

Spectroelectrochemistry: By combining spectroscopic and electrochemical measurements, it is possible to study the changes in the optical properties of the molecule as a function of its oxidation state. This is particularly relevant for understanding the behavior of these materials in electrochromic devices and organic field-effect transistors (OFETs).

Machine Learning and AI in Compound Design and Property Prediction

The chemical space of potential derivatives of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione is vast. Traditional experimental approaches to exploring this space are often time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new organic materials with desired properties. nih.govannualreviews.orgresearchgate.netfrontiersin.org

Future research will leverage ML and AI for:

High-Throughput Virtual Screening: ML models can be trained on existing experimental and computational data to predict the properties of new, un-synthesized molecules. researchgate.net This allows for the rapid screening of large virtual libraries of derivatives to identify promising candidates for specific applications. digitellinc.com

Quantitative Structure-Property Relationship (QSPR) Studies: By analyzing the relationships between molecular structure and material properties, ML algorithms can help to identify the key molecular features that govern a material's performance. nih.govacs.orgnih.gov This knowledge can then be used to guide the rational design of new and improved materials.

Inverse Design: Generative ML models can be used to design novel molecular structures with specific target properties. nih.gov These models can learn the underlying rules of chemical bonding and molecular stability to propose new, synthetically accessible molecules that are optimized for a particular application. arxiv.org

Development of Supramolecular Assemblies and Self-Assembled Systems

The properties of organic materials are not only determined by the characteristics of individual molecules but also by how these molecules arrange themselves in the solid state. The development of supramolecular assemblies and self-assembled systems of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione is a promising avenue for creating materials with enhanced and novel functionalities. mdpi.comnih.gov

The anthracene moiety, with its planar aromatic surface, is known to participate in π-π stacking interactions, which can facilitate charge transport and influence the photophysical properties of the resulting assembly. acs.orgchemistryviews.org Future research in this area may focus on:

Controlling Molecular Packing: By modifying the molecular structure, for example, by introducing specific side chains or functional groups that can engage in hydrogen bonding or other non-covalent interactions, it is possible to direct the self-assembly of the molecules into well-defined architectures such as nanofibers, nanoribbons, or crystalline domains. rsc.org

Hierarchical Self-Assembly: The design of molecules that can undergo hierarchical self-assembly, where molecules first form primary nanostructures that then organize into larger, more complex architectures, is a key goal. This approach could lead to the fabrication of materials with precisely controlled multi-scale structures and anisotropic properties.

Host-Guest Chemistry: The indene-1,3-dione unit can potentially act as a host for certain guest molecules, leading to the formation of inclusion complexes with unique properties. This could be exploited for applications in sensing or as a means to control the self-assembly process.

Exploration of New Application Areas in Materials Science and Photonics

The unique combination of electronic and optical properties of 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione and its derivatives makes them attractive candidates for a wide range of applications in materials science and photonics. rsc.orgnih.goveurekaselect.commdpi.com While some potential applications have been alluded to, dedicated research into new and emerging areas is a critical future direction.

Potential new application areas to be explored include:

Non-Linear Optics: The donor-acceptor nature of the molecule suggests that it may exhibit significant second- or third-order non-linear optical (NLO) properties. nih.govrsc.org This could lead to applications in areas such as optical switching, frequency conversion, and optical data storage.

Organic Phototransistors (OPTs): The combination of photo-responsiveness and charge-transport capabilities makes these materials interesting for use in OPTs, which are key components in light sensors and imaging arrays. researchgate.net

Sensors: The sensitivity of the molecule's photophysical properties to its local environment could be exploited for the development of chemical sensors. mdpi.com For example, changes in the fluorescence emission upon binding of a specific analyte could form the basis of a highly sensitive detection method.

Triplet-Triplet Annihilation Upconversion: Anthracene derivatives are well-known for their ability to undergo triplet-triplet annihilation (TTA) to produce upconverted fluorescence. researchgate.net By sensitizing the triplet state of the anthracene moiety, it may be possible to develop materials that can convert low-energy light into higher-energy light, with applications in solar energy conversion and bioimaging.

Q & A

Q. What are the standard synthetic routes for 2-(9-anthrylmethylene)-1H-indene-1,3(2H)-dione?

Methodological Answer: The compound is synthesized via a Knoevenagel condensation between 9-anthraldehyde and 1H-indene-1,3(2H)-dione (ninhydrin). A typical procedure involves:

- Dissolving equimolar amounts of the aldehyde and dione in a solvent (e.g., THF or ethanol).

- Adding a catalytic acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid [CSA]) to promote dehydration.

- Refluxing for 2–24 hours, followed by filtration or column chromatography for purification.

Example Conditions from Literature:

| Aldehyde Component | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 8-Nitro-4-oxo-chromene-3-carbaldehyde | CSA (0.2 equiv.) | Ethanol | 76 | |

| 4-Oxo-chromene-3-carbaldehyde | Et₃N | THF | 86 |

Key Considerations:

- Substituents on the aldehyde influence reaction efficiency. Electron-withdrawing groups (e.g., nitro) require milder conditions.

- Catalyst choice impacts reaction time and purity.

Q. How is the compound characterized using spectroscopic methods?

Q. What are the typical reaction conditions for forming the anthrylmethylene moiety?

Methodological Answer: The anthrylmethylene group is introduced via:

- Catalytic Acid-Mediated Condensation : CSA in ethanol (76% yield) .

- Phosphorus Ylide Reactions : Using Me₂PhP to stabilize intermediates in THF (e.g., 86% yield for 5ab) .

- Solvent-Free Microwave Synthesis : For rapid, high-yield reactions (noted in analogous indene-dione systems) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives under varying catalytic conditions?

Methodological Answer: Optimization involves:

- Catalyst Screening : Compare CSA, Et₃N, and Lewis acids (e.g., ZnCl₂). CSA provides higher yields for electron-deficient aldehydes .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates but may require longer reaction times.

- Temperature Control : Reflux (80–100°C) vs. room temperature. For sterically hindered aldehydes, higher temperatures (100°C) improve conversion .

Case Study:

Q. What computational approaches predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to:

- Calculate HOMO-LUMO gaps (indicative of reactivity).

- Evaluate electrostatic potential maps for nucleophilic/electrophilic sites .

Example DFT Parameters (Analogous Systems):

| Compound | HOMO (eV) | LUMO (eV) | ΔEgap (eV) | Electrophilicity (ω) |

|---|---|---|---|---|

| 2-(4-Dimethylamino-benzylidene) | -5.2 | -1.8 | 3.4 | 1.5 |

| 2-(Naphthalenylmethylene) | -5.5 | -2.1 | 3.4 | 1.7 |

Key Insight: Anthrylmethylene derivatives exhibit low ΔEgap (~3.3–3.6 eV), suggesting potential as organic semiconductors .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts or HRMS discrepancies) require:

- 2D NMR (COSY, NOESY) : To confirm connectivity and rule out tautomerism.

- X-ray Crystallography : Definitive structural assignment (e.g., SHELXL refinement ).

- Isotopic Labeling : Trace unexpected peaks to byproducts (e.g., hydrolysis intermediates).

Case Example:

- A methyl-substituted derivative (5ab) showed a ¹³C NMR carbonyl peak at 184.5 ppm vs. 182.1 ppm in nitro-substituted analogs due to electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.